3-Butene-1,2,3-tricarboxylic acid
Description
Contextualization of Tricarboxylic Acids within Organic Chemistry and Materials Science
Tricarboxylic acids, organic compounds containing three carboxyl functional groups (-COOH), are fundamental players in both the biological and synthetic realms. wikipedia.org In biochemistry, the most prominent example is citric acid, the cornerstone of the citric acid cycle (or Krebs cycle), a central metabolic pathway for cellular energy production in aerobic organisms. wikipedia.orgnih.gov This cycle underscores the vital role of tricarboxylic acids in life processes.
Beyond their biological importance, tricarboxylic acids are versatile building blocks in materials science. Their multiple carboxyl groups offer numerous sites for reactions, making them ideal for creating complex molecular architectures. This functionality allows them to act as cross-linking agents, monomers for polymerization, and ligands for the formation of metal-organic frameworks (MOFs). nih.gov The resulting materials often exhibit enhanced thermal and mechanical properties, making them valuable in the production of coatings, adhesives, and specialty polymers. specialchem.comspecialchem.com
Historical Trajectory and Evolution of Research on Unsaturated Tricarboxylic Acids
The study of tricarboxylic acids has a rich history, deeply intertwined with the development of metabolic biochemistry. The elucidation of the citric acid cycle by Sir Hans Krebs in the 1930s was a landmark achievement, revealing the cyclic nature of cellular respiration and the key intermediates involved, many of which are tricarboxylic acids. nih.govcapes.gov.br This foundational work laid the groundwork for a deeper understanding of cellular energy production.
Research into unsaturated tricarboxylic acids, which contain one or more carbon-carbon double bonds, followed a distinct but related path. Early investigations were often driven by the desire to synthesize novel organic structures and understand the influence of unsaturation on chemical reactivity. The presence of a double bond introduces additional reaction possibilities, such as addition reactions, which are not available to their saturated counterparts. libretexts.org The development of new synthetic methods in the mid-20th century, including advancements in the oxidation of unsaturated aldehydes, facilitated the creation of a wider variety of unsaturated carboxylic acids. google.com This, in turn, opened up new avenues for their application in polymer chemistry, where the double bond can participate in polymerization reactions.
Significance of 3-Butene-1,2,3-tricarboxylic Acid in Contemporary Chemical Research
This compound (BTC-3) has emerged as a compound of significant interest in modern chemical research. Its structure, which combines the trifunctionality of a tricarboxylic acid with the reactivity of a terminal double bond, makes it a highly versatile molecule.
In the realm of polymer science, BTC-3 serves as a valuable monomer and cross-linking agent. specialchem.comspecialchem.com Its ability to participate in polymerization reactions allows for the synthesis of novel polymers with tailored properties. As a cross-linking agent, it can create networks within polymer chains, enhancing the durability and stability of materials. This is particularly relevant in the development of advanced coatings, adhesives, and other high-performance materials.
Furthermore, the multiple carboxyl groups of BTC-3 make it an effective ligand for the formation of metal-organic frameworks (MOFs). nih.gov The conformational flexibility of its aliphatic backbone, in contrast to more rigid aromatic ligands, can impart unique properties to the resulting MOFs, influencing their porosity and potential applications in areas such as gas storage and catalysis. The ongoing exploration of BTC-3 and its derivatives continues to yield new materials with promising functionalities.
Structure
3D Structure
Properties
IUPAC Name |
but-3-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHZOLFFPSEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897136 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-05-6 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26326-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
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| Record name | 3-butene-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Nomenclature, Stereoisomerism, and Structural Elucidation in Research
Systematic Nomenclature and Common Research Aliases of 3-Butene-1,2,3-tricarboxylic Acid
In the realm of chemical communication, precise and unambiguous naming is paramount. The compound in focus is systematically named but-3-ene-1,2,3-tricarboxylic acid according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). alfa-chemistry.comapolloscientific.co.uk This name accurately describes its four-carbon chain with a double bond between the third and fourth carbon atoms, and three carboxylic acid groups attached to the first, second, and third carbon atoms.
In scientific literature and commercial catalogs, this compound is also known by several other names and identifiers. One common synonym is 3,4-Dicarboxy-4-pentenoic acid . chemicalbook.com For indexing and database searching, the Chemical Abstracts Service (CAS) has assigned the number 26326-05-6 to this specific compound. alfa-chemistry.comapolloscientific.co.ukchemscene.combldpharm.com Researchers may also encounter various catalog identifiers such as STOCK1N-14366, EINECS 247-612-6, and CID 592363. alfa-chemistry.com
Below is a table summarizing the key nomenclature and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid |
| Synonym | 3,4-Dicarboxy-4-pentenoic acid |
| CAS Number | 26326-05-6 |
| Molecular Formula | C₇H₈O₆ |
| Molecular Weight | 188.13 g/mol |
Investigation of Geometric and Structural Isomerism
The presence of a carbon-carbon double bond and multiple chiral centers in butene-tricarboxylic acids gives rise to a variety of isomers. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This section explores the geometric and structural isomers related to this compound.
Structural isomers have different connectivity of atoms. An example of a structural isomer of the target molecule is prop-1-ene-1,2,3-tricarboxylic acid , commonly known as aconitic acid. While it shares the same molecular formula (C₇H₈O₆), the double bond is located at a different position within the carbon chain.
Geometric isomers, or cis-trans isomers, have the same connectivity but differ in the spatial arrangement of atoms around a double bond. The isomers specifically mentioned for investigation, (Z)-but-2-ene-1,2,3-tricarboxylic acid and (2E)-but-2-ene-1,2,3-tricarboxylic acid , are geometric isomers of a structural isomer of our primary compound. They are isomers of but-2-ene-1,2,3-tricarboxylic acid .
The "(Z)" and "(E)" designations are used to describe the stereochemistry around the double bond. In the (Z)-isomer (from the German zusammen, meaning "together"), the higher priority substituent groups on each carbon of the double bond are on the same side. In the (E)-isomer (from the German entgegen, meaning "opposite"), they are on opposite sides.
Research into these related isomers provides insight into the broader family of butene-tricarboxylic acids. For instance, (Z)-but-2-ene-1,2,3-tricarboxylic acid is a known compound with its own set of identifiers, including the CAS number 6061-93-4. chemspider.comguidechem.comchemicalbook.com Its conjugate base, (Z)-but-2-ene-1,2,3-tricarboxylate, is recognized as a human metabolite. nih.gov
The structural elucidation of these isomers often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different spatial arrangements of atoms. While detailed comparative research findings on the structural analysis of (Z)- and (E)-but-2-ene-1,2,3-tricarboxylic acid are not extensively available in the public domain, the principles of NMR would be applied to differentiate the chemical shifts and coupling constants of the protons near the double bond, which would differ due to their different spatial environments.
The following table outlines the isomeric relationships.
| Compound | Isomeric Relationship to this compound | Key Features |
| prop-1-ene-1,2,3-tricarboxylic acid | Structural Isomer | Double bond at the C1 position. |
| (Z)-but-2-ene-1,2,3-tricarboxylic acid | Geometric Isomer of a Structural Isomer | Double bond at the C2 position; high-priority groups on the same side. |
| (2E)-but-2-ene-1,2,3-tricarboxylic acid | Geometric Isomer of a Structural Isomer | Double bond at the C2 position; high-priority groups on opposite sides. |
Theoretical and Computational Approaches to this compound Conformation and Reactivity
In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful lens through which to investigate the molecular properties of this compound. These methods can predict the most stable three-dimensional arrangement of atoms (conformation) and provide insights into the molecule's chemical reactivity.
Conformational Analysis: The flexibility of the single bonds in this compound allows for a multitude of possible conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of these different conformations. The most stable conformation, or the global minimum on the potential energy surface, represents the most likely shape of the molecule. For a molecule with multiple rotatable bonds and functional groups capable of intramolecular hydrogen bonding, this analysis is crucial for understanding its physical and chemical behavior. While specific computational studies on the conformational landscape of this compound are not readily found in published literature, the principles of conformational analysis of similar molecules, like butane-2,3-diol, highlight the importance of considering various energetic interactions. youtube.com
Reactivity Studies: Theoretical methods, particularly Density Functional Theory (DFT), are widely used to study the reactivity of molecules. nih.govmdpi.comrsc.org For this compound, DFT calculations could be employed to:
Map the electron density distribution: This would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
Calculate orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity.
Model reaction pathways: Computational methods can be used to simulate the course of a chemical reaction, identifying transition states and calculating activation energies. This would be particularly valuable for understanding the reactivity of the double bond and the carboxylic acid groups in this compound.
While specific theoretical studies focused solely on this compound are sparse, the application of these computational tools to other unsaturated carboxylic acids and related compounds provides a solid framework for how such investigations would be conducted and the types of insights that could be gained. researchgate.netcopernicus.org
Advanced Synthetic Methodologies and Mechanistic Studies of 3 Butene 1,2,3 Tricarboxylic Acid
Exploration of Established Synthesis Routes for 3-Butene-1,2,3-tricarboxylic Acid
While the oxidation of hydrocarbons like n-butane is a primary industrial method for producing precursors such as maleic anhydride (B1165640), the most direct and established synthesis for this compound itself involves a multi-step process commencing with simpler esterified acids. The principal route is not a direct oxidation of maleic anhydride but rather a coupling reaction that builds the seven-carbon backbone from smaller units.
The industrially pertinent method begins with acrylic acid esters and fumaric acid diesters. This process is typically conducted in an organic solvent under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A key feature of this synthesis is the use of a phosphine-based catalyst to facilitate the crucial carbon-carbon bond formation. Subsequent hydrolysis of the resulting tri-ester is required to yield the final tricarboxylic acid.
An illustrative example of this established route involves the reaction of methyl acrylate (B77674) with diethyl fumarate (B1241708). The mixture is heated under reflux in the presence of a phosphine (B1218219) catalyst for several hours. Distillation of the reaction mixture yields the 1,2-diethyl, 3-methyl ester of this compound. This ester intermediate must then undergo hydrolysis to convert the three ester groups (-COOR) into carboxylic acid groups (-COOH).
Table 1: Established Synthesis Reactants and Conditions
| Reactant 1 | Reactant 2 | Catalyst Example | Conditions | Intermediate Product |
|---|---|---|---|---|
| Methyl Acrylate | Diethyl Fumarate | Diphenyl(4-oxy-butyl)phosphine | Reflux, 10 hours, N₂ atmosphere | This compound (1,2-diethyl, 3-methyl) ester |
Data sourced from patent literature describing the synthesis process.
Novel Addition Reactions and Catalyzed Syntheses involving Acrylic Compounds and Fumaric/Maleic Acid Esters
The core of the synthesis for this compound is a phosphine-catalyzed addition reaction. This type of reaction falls under the category of Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. In this specific synthesis, both an acrylic ester (e.g., methyl acrylate) and a fumaric/maleic acid ester (e.g., diethyl fumarate) act as Michael acceptors, with the phosphine catalyst orchestrating their combination.
The reaction leverages the high reactivity of phosphines as nucleophilic catalysts. organic-chemistry.org Catalysts such as tricyclohexylphosphine (B42057) and tributylphosphine (B147548) are particularly effective in promoting Michael additions, often providing higher yields compared to metal-catalyzed alternatives and proceeding under neutral conditions. organic-chemistry.org
A documented synthesis specifies reacting 4.3 parts by weight of methyl acrylate with 7.7 parts by weight of diethyl fumarate, using 0.5 parts by weight of diphenyl(4-oxy-butyl)phosphine as the catalyst. The reaction is driven to completion by boiling under reflux for an extended period, which results in the formation of the corresponding tri-ester of this compound. The success of this synthesis hinges on the catalyst's ability to form a reactive zwitterionic intermediate with the acrylic ester, which then facilitates the addition to the fumaric ester.
Diversification of Synthetic Pathways through Polymerization of Simpler Carboxylic Acids
Alternative synthetic pathways to this compound and related polycarboxylic acids involve polymerization techniques. Early synthetic approaches to the compound were noted to involve the aqueous polymerization of simpler carboxylic acids or their derivatives. This suggests a pathway where monomeric units like acrylic acid and maleic acid (or fumaric acid) are combined under polymerization conditions to form the larger target structure.
Research has demonstrated that acrylic acid can promote the polymerization of maleic anhydride, leading to copolymers with unique properties. zbaqchem.com The alternating structure of maleic anhydride and acrylic acid in a polymer chain can enhance biodegradability compared to their respective homopolymers. zbaqchem.com While this typically produces polymeric materials, the underlying chemistry of combining these C3 and C4 units is analogous to the addition reactions described previously.
Furthermore, this compound has itself been successfully homopolymerized. uga.edu Using an initiation system of hypophosphite and persulfate in an aqueous solution, this multicarboxylic acid, which was not previously known to homopolymerize, can form new polymeric materials with potential applications in coatings and adhesives. uga.edu This highlights its dual role as both a synthetic target and a monomer for further polymerization.
Investigation of Reaction Kinetics and Mechanistic Pathways in this compound Formation
The formation of this compound via phosphine catalysis follows a well-established mechanistic pattern for nucleophilic phosphine catalysis. nih.gov The reaction is believed to proceed through a zwitterionic intermediate.
The proposed mechanism involves the following key steps:
Catalyst Activation: A tertiary phosphine (R₃P) acts as a nucleophile and attacks the β-carbon of the acrylic ester (a Michael acceptor), forming a β-phosphonium α-carbanionic zwitterion. nih.govbeilstein-journals.org
Proton Transfer/Base Generation: This highly reactive zwitterionic intermediate functions as a potent Brønsted base. It deprotonates the α-carbon of the fumaric/maleic ester, which acts as the pronucleophile in this system. This generates an enolate from the fumarate/maleate and a phosphonium (B103445) cation.
Michael Addition: The newly formed enolate anion attacks a second molecule of the acrylic ester in a classic Michael-type 1,4-conjugate addition. This step forms the carbon-carbon bond that links the C3 (acrylate) and C4 (fumarate) units, creating the C7 backbone of the target molecule.
Catalyst Regeneration: The resulting anionic intermediate undergoes proton transfer and subsequent elimination of the phosphine catalyst, which is then free to initiate another catalytic cycle.
The kinetics of such reactions are influenced by the nucleophilicity of the phosphine catalyst; electron-rich trialkylphosphines are generally more reactive than triarylphosphines. beilstein-journals.org The choice of solvent and temperature are also critical parameters for controlling the reaction rate and minimizing side reactions.
Table 2: Plausible Mechanistic Steps in Phosphine-Catalyzed Synthesis
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Nucleophilic attack by phosphine | Tertiary Phosphine, Acrylic Ester |
| 2 | Formation of zwitterionic intermediate | β-phosphonium α-carbanion |
| 3 | Proton abstraction from pronucleophile | Zwitterion, Fumaric/Maleic Ester |
| 4 | C-C bond formation (Michael Addition) | Fumarate Enolate, Acrylic Ester |
| 5 | Catalyst regeneration | Product-Phosphine Adduct |
Chemo- and Regioselective Synthesis of this compound Isomers
The structure of this compound contains a stereocenter at the C2 position and a double bond, allowing for the existence of different stereoisomers (e.g., enantiomers). The isolation of the (2R)-enantiomer has been reported, confirming the compound's chiral nature. Achieving control over the stereochemical outcome (stereoselectivity) and the specific placement of the carboxyl groups (regioselectivity) is a significant challenge in its synthesis.
Regioselectivity: In phosphine-catalyzed additions, regioselectivity is a critical consideration. For example, in the addition of nucleophiles to allenoates, phosphine catalysts can direct the reaction to yield specific regioisomers, such as β-addition products. rsc.org In the synthesis of this compound, the reaction must selectively form the desired constitutional isomer from the acrylate and fumarate precursors. The inherent reactivity of the intermediates in the phosphine-catalyzed mechanism generally guides this regioselectivity.
Stereoselectivity: Achieving enantioselectivity (the preferential formation of one enantiomer over the other) in phosphine-catalyzed Michael additions is known to be challenging. organic-chemistry.org While chiral phosphines have been developed for various asymmetric transformations, their application to this specific synthesis is not widely documented. Metal catalysis is often considered a more suitable alternative for achieving high enantioselectivity in Michael additions. organic-chemistry.org The synthesis of specific stereoisomers of this compound would likely require the development of a dedicated asymmetric catalytic system, potentially using a chiral phosphine or a different class of catalyst to control the approach of the reactants and thus the stereochemistry of the newly formed chiral center.
Polymer Science and Materials Applications of 3 Butene 1,2,3 Tricarboxylic Acid As a Monomer
Homopolymerization Studies of 3-Butene-1,2,3-tricarboxylic Acid under Controlled Conditions
This compound can undergo homopolymerization through radical polymerization techniques to form new polymeric materials. Studies have demonstrated that this monomer can be successfully homopolymerized in an aqueous medium. The resulting homopolymers have potential applications in coatings and adhesives.
Controlled polymerization methods are crucial for synthesizing polymers with specific molecular weights and narrow molecular weight distributions. While specific studies on the controlled radical polymerization of this compound are not extensively detailed in the provided results, the principles of controlled polymerization, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully applied to other carboxylic acid monomers like acrylic acid. researchgate.net These techniques allow for the synthesis of well-defined polymer architectures, which is essential for tailoring the final properties of the material. researchgate.net
Copolymerization Strategies with Other Unsaturated Carboxylic Acids
Copolymerization of this compound with other unsaturated carboxylic acids is a key strategy to enhance the mechanical and thermal properties of the resulting materials. This approach allows for the creation of polymers with a tailored balance of properties, leveraging the functionalities of each comonomer.
Synthesis and Characterization of Poly(acrylic acid-co-3-butene-1,2,3-tricarboxylic acid)
A significant example of copolymerization is the synthesis of poly(acrylic acid-co-3-butene-1,2,3-tricarboxylic acid). sigmaaldrich.com This copolymer is particularly relevant in the development of innovative ionomers for applications like dental cements. sigmaaldrich.com The synthesis is typically carried out via free-radical polymerization in an aqueous solution, using initiators such as sodium persulfate. researchgate.net
The characterization of these copolymers involves various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the incorporation of both monomers into the polymer chain by identifying the characteristic peaks of their respective functional groups. rasayanjournal.co.innih.gov For instance, the disappearance of the C=C bond peak from the monomers and the presence of characteristic carboxylic acid and other functional group peaks in the copolymer spectrum confirm successful polymerization. nih.gov Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the copolymer. researchgate.net Thermal properties are investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the thermal stability and glass transition temperature (Tg) of the copolymer. rasayanjournal.co.in
Role of this compound as a Crosslinking Monomer in Polymer Networks
This compound serves as a crosslinking monomer, a crucial component in the formation of polymer networks. specialchem.comspecialchem.com Its trifunctional nature, with one polymerizable double bond and three carboxylic acid groups, allows it to connect different polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking imparts insolubility in water and other solvents and enhances the mechanical strength and thermal stability of the polymer. rasayanjournal.co.in
The carboxylic acid groups can participate in various crosslinking reactions. For instance, in the context of glass ionomer cements, these groups can form salt bridges with metallic ions released from the glass filler, contributing to the setting and hardening of the cement. sigmaaldrich.commdpi.com
Development of Alkenyl Ester Crosslinking Monomers from this compound
This compound is a precursor in the preparation of alkenyl ester crosslinking monomers. specialchem.comspecialchem.com These specialized monomers are synthesized by reacting the carboxylic acid groups of the tricarboxylic acid with compounds containing alkenyl groups. The resulting monomers possess multiple polymerizable double bonds, making them highly effective crosslinking agents.
The development of such monomers allows for greater control over the crosslinking process and the final network architecture. By varying the structure of the alkenyl group, it is possible to tailor the reactivity of the crosslinking monomer and the properties of the resulting polymer network, such as its flexibility, hydrophilicity, and degradation rate.
Structure-Property Relationships in this compound-Derived Polymers
The properties of polymers derived from this compound are intricately linked to their molecular structure. Key structural factors that influence the final properties include:
Monomer Composition: In copolymers, the ratio of this compound to other comonomers significantly affects the polymer's properties. For example, increasing the concentration of the tricarboxylic acid can lead to a higher crosslinking density, resulting in increased stiffness and improved thermal stability.
Molecular Weight and Polydispersity: The molecular weight of the polymer chains and the breadth of their distribution influence mechanical properties such as strength and toughness. sigmaaldrich.com Controlled polymerization techniques are essential for achieving desired molecular weights and narrow polydispersity. researchgate.net
Crosslinking Density: The degree of crosslinking is a critical parameter that dictates the mechanical and thermal properties of the polymer network. rsc.org Higher crosslinking density generally leads to a more rigid and less swellable material.
Understanding these structure-property relationships is fundamental for designing polymers with specific performance characteristics for targeted applications. mdpi.com
Research into Innovative Ionomers for Specialized Applications (e.g., Dental Cements)
A significant area of research for this compound-derived polymers is in the development of innovative ionomers for specialized applications, most notably dental cements. sigmaaldrich.com Glass ionomer cements (GICs) are widely used in dentistry due to their ability to adhere to tooth structure and release fluoride. nih.gov
Conventional GICs, often based on poly(acrylic acid), can have limitations in their mechanical properties. sigmaaldrich.com The incorporation of this compound into the polymer backbone, creating copolymers like poly(acrylic acid-co-3-butene-1,2,3-tricarboxylic acid), is a strategy to improve these properties. sigmaaldrich.com The additional carboxylic acid groups and the potential for crosslinking can enhance the strength, toughness, and durability of the resulting cement. sigmaaldrich.com
The development of these advanced ionomers aims to overcome the drawbacks of traditional materials, leading to dental restorations with improved longevity and performance, especially in stress-bearing areas. sigmaaldrich.com Research focuses on optimizing the ionomer composition and structure to precisely control properties like setting time, adhesion, and mechanical strength. sigmaaldrich.com
Below is an interactive table summarizing the key research findings related to the polymer science and materials applications of this compound.
| Section | Key Research Finding | Reference(s) |
| 4.1. Homopolymerization | Can be homopolymerized in aqueous solutions for potential use in coatings and adhesives. | |
| 4.2. Copolymerization | Copolymerization with other unsaturated carboxylic acids enhances mechanical and thermal properties. | |
| 4.2.1. Poly(acrylic acid-co-3-butene-1,2,3-tricarboxylic acid) | Synthesized for use in innovative ionomers, particularly for dental cements. | sigmaaldrich.com |
| 4.3. Crosslinking Monomer | Acts as a trifunctional crosslinking monomer, forming 3D polymer networks. | specialchem.comspecialchem.com |
| 4.4. Alkenyl Ester Crosslinkers | Used as a precursor for synthesizing specialized alkenyl ester crosslinking monomers. | specialchem.comspecialchem.com |
| 4.5. Structure-Property Relationships | Polymer properties are dictated by monomer composition, molecular weight, and crosslinking density. | researchgate.netsigmaaldrich.comrsc.orgmdpi.com |
| 4.6. Innovative Ionomers | Copolymers are being developed to improve the mechanical properties of dental cements. | sigmaaldrich.comnih.gov |
Chemical Derivatization and Functionalization Research of 3 Butene 1,2,3 Tricarboxylic Acid
Synthesis of Ester, Amide, and Anhydride (B1165640) Derivatives of 3-Butene-1,2,3-tricarboxylic Acid
The three carboxylic acid groups of this compound are primary sites for derivatization through substitution reactions. The synthesis of its ester, amide, and anhydride derivatives is a key area of research, transforming the parent acid into versatile intermediates for various applications.
Ester Derivatives: Esterification of this compound can be achieved through standard methods, such as Fischer-Speier esterification with an alcohol in the presence of an acid catalyst. The reactivity of the three carboxyl groups can be similar, often leading to the formation of tri-esters. However, selective esterification to produce mono- or di-esters is also possible under controlled conditions.
A documented synthesis involves the reaction of methyl acrylate (B77674) with diethyl fumarate (B1241708) in the presence of a phosphine (B1218219) catalyst to produce a mixed tri-ester, this compound (1,2-diethyl, 3-methyl) ester. This method highlights a pathway to creating asymmetrical ester derivatives. Various other esters, such as the 1-ethyl ester, 2,3-dibutyl ester, and tripentyl ester, are also recognized, indicating a broad scope for ester synthesis. chemicalbook.comchemicalbook.com
Amide Derivatives: Amide synthesis from this compound typically proceeds by first converting the carboxylic acid groups to more reactive acyl chlorides, followed by reaction with a primary or secondary amine. masterorganicchemistry.com This two-step process is highly efficient for forming amide bonds. masterorganicchemistry.com Alternatively, direct amidation can be performed by reacting the tricarboxylic acid with an amine in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), which facilitates the removal of water. sciepub.com The use of two equivalents of the amine is often necessary, with one equivalent acting as the nucleophile and the second as a base to neutralize the carboxylic acid proton. libretexts.org
Anhydride Derivatives: The formation of anhydrides from this compound can occur both inter- and intramolecularly. Intramolecular anhydride formation is plausible between two of the carboxylic acid groups, particularly if a thermodynamically stable five- or six-membered ring can be formed upon dehydration. This is typically achieved by heating the dicarboxylic acid, sometimes with a dehydrating agent. libretexts.orgyoutube.com Intermolecularly, two molecules of the acid can react to form a dimeric anhydride, or the acid can react with a different carboxylic acid (often as its acid chloride) to form a mixed anhydride. youtube.com
Table 1: Representative Derivatives of this compound
| Derivative Type | Example Name | Synthesis Method | Reference(s) |
|---|---|---|---|
| Ester | This compound (1,2-diethyl, 3-methyl) ester | Reaction of methyl acrylate and diethyl fumarate | |
| Ester | This compound 1-ethyl ester | Fischer-Speier esterification | chemicalbook.com |
| Amide | N,N',N''-tri-substituted-3-Butene-1,2,3-tricarboxamide | Reaction of the corresponding acid chloride with an amine | masterorganicchemistry.com |
| Anhydride | Cyclic Anhydride | Intramolecular dehydration of two carboxyl groups | libretexts.org |
Diels-Alder Reactions and Other Cycloaddition Chemistry Involving the Butene Moiety
The carbon-carbon double bond in the butene moiety of this compound is a key feature that allows its participation in cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing cyclic molecules. ucalgary.ca
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. ucalgary.calibretexts.org The three carboxylic acid groups on the butene moiety of this compound are strongly electron-withdrawing, which should make the molecule a reactive dienophile.
In a hypothetical Diels-Alder reaction, this compound or its ester derivatives would react with a conjugated diene, such as 1,3-butadiene, to yield a substituted cyclohexene (B86901) ring. The reaction is expected to be stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org While the principles of the Diels-Alder reaction strongly suggest this reactivity, specific documented examples featuring this compound as the dienophile are not prevalent in readily available literature.
Other Cycloaddition Reactions: Beyond the Diels-Alder reaction, the butene double bond could potentially participate in other types of cycloadditions. These include:
[2+2] Cycloadditions: These reactions involve two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. libretexts.org These cycloadditions are often initiated photochemically. libretexts.org
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This type of reaction involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. nih.govyoutube.com The electron-deficient nature of the double bond in this compound could make it a suitable partner in such reactions. nih.gov
Table 2: Potential Cycloaddition Reactions
| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Expected Product |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | This compound | Substituted Cyclohexene |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | This compound | Five-membered Heterocycle |
| [2+2] Cycloaddition | Alkene (photochemical) | This compound | Substituted Cyclobutane |
Research into Functional Group Transformations and Side-Chain Modifications
The functional groups of this compound—the double bond and the three carboxyl groups—can be chemically transformed to create a variety of different structures. This versatility is central to its role as a building block in synthesis. imperial.ac.uk
Reduction Reactions:
Reduction of the Double Bond: The C=C double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically involves using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. libretexts.orgorganic-chemistry.org The reduction of this compound would yield the saturated analogue, Propane-1,2,3-tricarboxylic acid (also known as tricarballylic acid).
Reduction of Carboxylic Acids: The carboxylic acid groups can be reduced to primary alcohols. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective. imperial.ac.uk Complete reduction would yield the corresponding triol. Selective reduction of the carboxyl groups in the presence of the double bond can be challenging and may require protective group strategies.
Oxidation Reactions: The butene moiety is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, leading to the formation of smaller carboxylic acids or ketones, depending on the reaction conditions and workup. du.edu.eg For instance, oxidative cleavage could potentially lead to the formation of oxaloacetic acid and other smaller, highly functionalized molecules. The carboxylic acid groups themselves are already in a high oxidation state and are generally resistant to further oxidation under standard conditions.
Table 3: Summary of Functional Group Transformations
| Functional Group | Transformation | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Butene (C=C) | Reduction | H₂, Pd/C | Alkane (C-C) |
| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Butene (C=C) | Oxidative Cleavage | O₃ or KMnO₄ | Carboxylic Acids / Ketones |
Exploration of Derivatives as Intermediates in Complex Organic Synthesis
The derivatives of this compound serve as valuable intermediates in both polymer chemistry and the synthesis of complex organic molecules. Its trifunctional nature makes it an excellent crosslinking agent or a building block for creating larger, more elaborate structures. specialchem.com
Use in Polymer Chemistry: this compound functions as a crosslinking monomer. specialchem.comspecialchem.com The presence of three reactive carboxyl groups allows it to form multiple ester or amide linkages, creating a networked polymer structure. This property is particularly useful in applications such as non-formaldehyde durable press finishes for textiles. It can also undergo radical polymerization to form polycarboxylates, which have applications in coatings and adhesives.
Use as a Synthetic Intermediate: A specific application documented in patent literature describes the use of a tri-ester derivative of this compound as a key intermediate. In this process, the 1,2-diethyl, 3-methyl ester is reacted with a chlorinated polyisobutene to form a high molecular weight carboxylic acid-producing composition. This composition is subsequently reacted with a polyoxyethylene triamine to produce a complex acylated polyamine, which functions as a dispersant additive in mineral oil lubricants. This demonstrates the utility of the acid's derivatives in creating specialized, high-performance industrial chemicals. While its application in the total synthesis of natural products is not widely reported, its potential as a versatile, multi-functional building block remains significant. researchgate.net
Table 4: Applications of Derivatives in Synthesis
| Derivative | Application Area | Synthetic Role | Product Type | Reference |
|---|---|---|---|---|
| This compound | Polymer Chemistry | Crosslinking Monomer | Non-formaldehyde finishes, Polycarboxylates | , specialchem.com |
| Tri-ester Derivative | Industrial Chemistry | Synthetic Intermediate | Acylated polyamine lubricant additive |
Biological Relevance and Metabolic Intersections of Tricarboxylic Acids in Research
Comparative Biochemical Analysis with Related Tricarboxylic Acids (e.g., cis-2-Methylaconitate)
A comparative approach, examining structurally similar tricarboxylic acids, provides a broader context for understanding the potential biological significance of 3-Butene-1,2,3-tricarboxylic acid. One such related compound is cis-2-Methylaconitate.
Tricarboxylic acids are fundamental to life, with many serving as primary metabolites. Primary metabolites are directly involved in the normal growth, development, and reproduction of an organism. hmdb.ca The most well-known metabolic pathway involving these compounds is the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle. This cycle is a central hub in cellular respiration, responsible for oxidizing carbohydrates, fats, and proteins to generate energy in the form of adenosine (B11128) triphosphate (ATP). britannica.comlongdom.org The TCA cycle occurs in the mitochondria of most living cells, from bacteria to humans, and provides precursors for the biosynthesis of essential molecules like amino acids, lipids, and nucleic acids. nih.govnih.gov
cis-2-Methylaconitate, an analog of this compound, is classified as a tricarboxylic acid and is considered a primary metabolite. hmdb.caymdb.ca It exists across all domains of life, from bacteria like Escherichia coli to plants and humans. hmdb.canih.gov Its presence in various foods, such as green tea, wheat, and certain vegetables, suggests it may be a potential biomarker for dietary consumption. hmdb.ca As a primary metabolite, cis-2-Methylaconitate is integral to essential physiological and metabolic processes necessary for an organism's survival and propagation. hmdb.ca Similarly, other tricarboxylic acids like cis-aconitic acid are key intermediates in the TCA cycle, underscoring the critical role of this class of molecules in core metabolism. nih.gov
Enzymatic Transformations and Interactions with this compound Analogues in Model Systems
The chemical structure of this compound, featuring three carboxyl groups and a double bond, allows it to undergo various chemical and enzymatic reactions. In laboratory settings, it can be subjected to oxidation, which can form corresponding carboxylic acids, and reduction, which saturates the double bond. Its carboxyl groups can also undergo substitution to form derivatives like esters and amides.
In biological systems, enzymes play a crucial role in transforming structurally similar molecules. For instance, the biosynthesis of trans-aconitic acid, an isomer of the TCA cycle intermediate cis-aconitic acid, is catalyzed by an aconitate isomerase. nih.gov Research in Bacillus thuringiensis has identified a gene, homologous to the PrpF isomerase from Shewanella oneidensis, which is believed to be responsible for this transformation. The PrpF enzyme is a 2-methyl aconitate cis/trans-isomerase, highlighting a direct enzymatic interaction with an analogue of this compound. nih.gov Such enzymatic activities demonstrate how organisms can modify these compounds to produce molecules with distinct biological functions, such as the nematicidal properties of trans-aconitic acid. nih.gov
Research into the Potential of Derivatives and Analogs in Medical and Agricultural Applications
The unique chemical architecture of tricarboxylic acids and their derivatives has prompted research into their utility in various applied fields, including medicine and agriculture.
A key feature of tricarboxylic acids is their strong ability to act as chelating agents. The multiple carboxylate groups can form several chemical bonds with metal ions, effectively sequestering them into a water-soluble complex that can be more easily managed or excreted. kakhia.orgresearchgate.net
Citric acid, a well-known tricarboxylic acid, is a powerful chelating agent for calcium ions and other heavy metals. researchgate.net This property is harnessed in several applications:
Agriculture: In phytoremediation, chelating agents are used to enhance the uptake of heavy metals from contaminated soil by plants. researchgate.net Citric acid has been shown to be effective in increasing the bioavailability of metals, which can then be absorbed by plant roots and translocated to the shoots, aiding in soil cleanup. researchgate.net
Medicine: Chelation therapy is a medical treatment used to remove heavy metals from the body in cases of poisoning. kakhia.org While synthetic agents like EDTA are commonly used, the principle relies on the same mechanism of binding metal ions that is inherent to tricarboxylic acids. kakhia.org The ability of the carboxylate groups to bind to metal ions is central to this function. researchgate.net
Metabolic reprogramming is a hallmark of cancer, and compounds involved in central metabolism are of significant interest in oncology research. longdom.orgnih.gov Intermediates of the TCA cycle and their derivatives have been shown to influence tumor growth and progression. nih.govresearchgate.net
High concentrations of citrate (B86180), a primary tricarboxylic acid, have demonstrated antitumor activity by inducing apoptosis (programmed cell death) in various cancer cell lines. researchgate.net Research has shown that citrate can activate cell death pathways and inhibit proteins that promote cancer cell survival. researchgate.net
Furthermore, derivatives of structurally similar compounds have been explored for their anticancer potential. Studies on fatty acid conjugates, such as those involving stearic acid, have shown that these molecules can inhibit the proliferation and migration of breast cancer cells and induce apoptosis. researchgate.netiiarjournals.org Research into metal-organic frameworks (MOFs) using dicarboxylic acid linkers has also yielded promising results. For example, a copper-based MOF showed moderate inhibitory effects against several cancer cell lines. nih.gov
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Human Lung Adenocarcinoma) | 23.15 |
| MCF-7 (Human Breast Cancer) | 32.47 |
| K562 (Human Erythroleukemia) | 14.53 |
| B16F10 (Murine Melanoma) | 19.86 |
Data sourced from a study on the antitumor activity of a Cu-MOF based on flavone-6,2′-dicarboxylic acid, showing the concentration required to inhibit the growth of 50% of cancer cells. nih.gov
Advanced Analytical Methodologies for 3 Butene 1,2,3 Tricarboxylic Acid in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural identification of 3-butene-1,2,3-tricarboxylic acid. A combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) provides a comprehensive picture of its molecular architecture.
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to determine the number and environment of hydrogen atoms in the molecule. The acidic protons of the three carboxyl groups are expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though this can be influenced by solvent and concentration. pressbooks.pub The protons on the carbon backbone will exhibit distinct signals corresponding to their specific chemical environments.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) provides information on the carbon skeleton. The carboxyl carbons typically resonate in the range of 165-185 ppm. pressbooks.pub The sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the backbone will also show characteristic chemical shifts.
IR (Infrared) Spectroscopy is used to identify the functional groups present. Key absorptions for this compound include a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1700 cm⁻¹). chemicalbook.com The C=C double bond stretch will also be present, typically in the 1640-1680 cm⁻¹ region.
MS (Mass Spectrometry) determines the molecular weight and can provide structural information through fragmentation patterns. For this compound (molar mass: 188.14 g/mol ), the molecular ion peak [M]⁺ would be observed, along with fragments corresponding to the loss of water, carboxyl groups, and other parts of the molecule. scbt.comnih.gov
Raman Spectroscopy can also be used for vibrational analysis, often complementing IR spectroscopy. It is particularly sensitive to non-polar bonds, making it useful for characterizing the C=C backbone. chemicalbook.commdpi.com
ESR (Electron Spin Resonance) Spectroscopy would not be directly applicable for the characterization of this compound itself, as it is not a radical species. However, it could be employed in studies where the compound is involved in polymerization reactions initiated by radical species. chemicalbook.com
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | Carboxyl Protons (-COOH) | ~12.0 ppm (broad singlet) | pressbooks.pub |
| ¹H NMR | Vinylic Protons (=CH₂) | ~5.0-6.0 ppm | chemicalbook.com |
| ¹H NMR | Aliphatic Protons (-CH-) | ~2.5-4.0 ppm | chemicalbook.com |
| ¹³C NMR | Carbonyl Carbons (-COOH) | ~165-185 ppm | pressbooks.pub |
| ¹³C NMR | Vinylic Carbons (=C, =CH₂) | ~120-140 ppm | pressbooks.pub |
| ¹³C NMR | Aliphatic Carbons (-C-) | ~40-60 ppm | pressbooks.pub |
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | chemicalbook.com |
| IR | C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | chemicalbook.com |
| IR | C=C Stretch | ~1640-1680 cm⁻¹ | chemicalbook.com |
Note: Specific shifts can vary based on solvent, concentration, and instrumentation.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and for its quantification.
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is a powerful technique for the analysis of tricarboxylic acids. nih.gov A reversed-phase C18 column is often used for separation. nih.gov The addition of a derivatizing agent can improve chromatographic retention and detection sensitivity. nih.govunimi.it This method offers high selectivity and sensitivity, making it suitable for complex matrices. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) can be used for the analysis of volatile derivatives of this compound. Derivatization is necessary because the carboxylic acid groups make the parent compound non-volatile. Common derivatization agents include silylating agents to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters. nih.gov GC-MS provides excellent separation efficiency and detailed mass spectral data for identification. nih.gov
Mass Spectrometry Applications in Polymerization Studies
As this compound is used as a crosslinking monomer in polymerization, mass spectrometry plays a crucial role in characterizing the resulting polymers. specialchem.comspecialchem.comspecialchem.com
MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) is particularly well-suited for the analysis of synthetic polymers. wpmucdn.comweebly.com It can determine the molecular weight distribution, identify repeating units, and characterize the end-groups of the polymer chains. youtube.com In studies involving this compound, MALDI-MS could be used to confirm the incorporation of the monomer into the polymer backbone and to study the extent of crosslinking. MALDI-TOF/TOF tandem mass spectrometry can provide further structural details by fragmenting selected polymer ions. mdpi.com
Development of High-Sensitivity Detection Methods for Research Applications
The development of highly sensitive detection methods is critical for trace analysis of this compound in various research applications. LC-MS/MS methods have been developed for the simultaneous detection of tricarboxylic acid cycle intermediates with limits of detection in the nanomolar range. nih.gov Similar methodologies can be adapted for this compound. The use of derivatization agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly enhance the ionization efficiency and thus the sensitivity of the LC-MS/MS analysis. nih.govunimi.it
Application of Analytical Techniques for Impurity Profiling and Purity Assessment in Research Materials
Ensuring the purity of this compound is crucial for its use in research, as impurities can significantly affect polymerization reactions and the properties of the final material. A combination of the analytical techniques described above is used for comprehensive impurity profiling and purity assessment.
Chromatographic methods like HPLC and GC (after derivatization) are used to separate and quantify impurities. For instance, unreacted starting materials or byproducts from the synthesis can be identified and their levels determined. rsc.org
Spectroscopic techniques are used to identify the chemical structure of these impurities. NMR and MS are particularly powerful for elucidating the structures of unknown impurities. rsc.org For example, ¹H and ¹³C NMR can reveal the presence of related compounds with different substitution patterns or stereochemistry. rsc.org Mass spectrometry can provide the molecular weight and fragmentation data to help identify the impurities.
Purity assessment is often performed using a quantitative method like HPLC with a UV or MS detector, or qNMR (quantitative NMR). The purity is typically reported as a percentage, with a purity of ≥98% often required for research applications. scbt.com
Interactive Data Table: Analytical Techniques for Purity Assessment
| Technique | Application | Information Obtained |
| HPLC-UV/MS | Separation and Quantification | Purity percentage, concentration of specific impurities |
| GC-MS (with derivatization) | Separation and Identification | Identification of volatile impurities and byproducts |
| ¹H and ¹³C NMR | Structural Elucidation | Identification of structurally related impurities |
| Mass Spectrometry | Identification | Molecular weight and fragmentation patterns of impurities |
Environmental Research and Degradation Pathways of Tricarboxylic Acids
Studies on Environmental Fate and Photochemical Degradation of Tricarboxylic Acids
The environmental fate of tricarboxylic acids is governed by a combination of physical properties and chemical or biochemical transformation processes. Photochemical degradation, initiated by sunlight, is a primary pathway for the removal of many organic compounds from the atmosphere and surface waters.
Research into the photochemical degradation of various carboxylic acids reveals that their environmental persistence can vary significantly. For instance, studies on iron(III) citrate (B86180) show that its photolysis in the presence of O₂ can lead to significant degradation, with up to 80% mass loss within 24 hours of light exposure. This process involves the reduction of iron(III) and oxidation of the carboxylate ligand, generating radicals that lead to further decarboxylation and the production of volatile organic compounds.
The degradation of aliphatic carboxylic acids under UV light irradiation in the presence of a photocatalyst like TiO₂ has also been investigated. Generally, smaller carboxylic acids such as formic, acetic, and propionic acid show faster degradation rates compared to those with longer carbon chains. researchgate.net For dicarboxylic acids (C2-C9) in aqueous solutions, ozonolysis and photoinduced ozonolysis are not considered significant removal pathways in the atmosphere. nih.gov Instead, reactions with hydroxyl radicals (•OH) are thought to be the key degradation mechanism. researchgate.net
For unsaturated acids, the presence of a carbon-carbon double bond introduces additional reaction pathways. The direct photolysis of perfluorocarboxylic acids (PFCAs) in water, for example, follows pseudo-first-order kinetics, with the rate constant generally increasing with the length of the carbon chain. nih.gov This degradation proceeds stepwise, breaking down the molecule into shorter-chain PFCAs. nih.gov In the case of 3-Butene-1,2,3-tricarboxylic acid, the double bond represents a likely site for attack by atmospheric oxidants like ozone and hydroxyl radicals, leading to cleavage and the formation of smaller, more oxidized products.
A study on 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a close structural analog, found that its reactions with OH radicals lead to fragmentation, specifically CO₂ loss, with an estimated atmospheric lifetime of 3-5 days. acs.org This suggests that photochemical oxidation is a significant sink for such tricarboxylic acids in the atmosphere. The degradation of MBTCA has been shown to proceed via decarboxylation and dehydration pathways. nih.gov
Table 1: Photochemical Degradation Data for Related Carboxylic Acids
| Compound/Class | Experimental Conditions | Key Findings | Reference |
|---|---|---|---|
| Iron(III) Citrate | Aerosol, Light Exposure, O₂ | Up to 80% mass loss in 24h; photocatalytic cycle involving iron redox chemistry. | researchgate.net |
| Aliphatic Carboxylic Acids (C1-C8) | Aqueous, UV light, TiO₂ catalyst | Degradation rate decreases with increasing carbon chain length. | researchgate.net |
| Dicarboxylic Acids (C2-C9) | Aqueous, O₃ | Ozonolysis is not a major atmospheric removal pathway; OH radical reaction is key. | nih.govresearchgate.net |
| Perfluorocarboxylic Acids (C2-C12) | Aqueous, Medium-pressure mercury lamp | Stepwise degradation to shorter-chain acids; rate increases with chain length. | nih.gov |
| 3-Methyl-1,2,3-butanetricarboxylic Acid (MBTCA) | Aerosol, OH radical exposure, UV | Fragmentation via CO₂ loss; average O:C ratio decreased from 0.72 to 0.58–0.64. | acs.orgacs.org |
Research into Biodegradation Pathways and Microbial Metabolism of Structurally Related Compounds
Biodegradation by microorganisms is a crucial process for the removal of organic compounds from soil and water. While specific studies on the biodegradation of this compound are limited, research on structurally related compounds provides insight into potential metabolic pathways.
The tricarboxylic acid (TCA) cycle is a central metabolic hub in most organisms, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. usp.br The involvement of tricarboxylic acids like citrate and aconitate in this fundamental cycle suggests that organisms possess the enzymatic machinery to process polycarboxylic acid structures. researchgate.net
The biodegradation of aromatic compounds often proceeds through pathways that generate tricarboxylic acids as intermediates before they enter the TCA cycle. researchgate.net For instance, the degradation of some aromatic hydrocarbons involves ring cleavage to yield metabolites that are funneled into central metabolism. rsc.org
The microbial degradation of aliphatic polyesters and other carboxylic acids has been widely studied. mdpi.comresearchgate.netnih.gov Bacteria and fungi can utilize these compounds as carbon sources. mdpi.com The degradation of aliphatic and alicyclic carboxylic acids can proceed through pathways like β-oxidation. nih.gov For unsaturated compounds, specific enzymes are required to handle the double bond. Itaconic acid, an unsaturated dicarboxylic acid, is produced biotechnologically through the fermentation of carbohydrates by fungi like Aspergillus terreus. nih.govmdpi.com This process involves a decarboxylase that converts cis-aconitate, a TCA cycle intermediate, into itaconic acid, demonstrating a microbial pathway for handling unsaturated polycarboxylic acids. mdpi.com
The presence of alkyl branching on carboxylic acids can affect their biodegradability. Studies on aromatic alkanoic acids have shown that increased branching of the alkyl chain reduces the rate of biotransformation. nih.gov Given that this compound is a branched, unsaturated compound, its biodegradation may be influenced by these structural features. Bacteria such as Sphingobium and Microbacterium have been identified with the potential to break down complex organic acids. frontiersin.org The degradation of the pollutant 1,2,3-trichloropropane, which shares the three-carbon backbone, has been achieved through cometabolism by propane-oxidizing bacteria expressing monooxygenase enzymes. nih.govnih.gov This suggests that enzymatic systems capable of oxidizing a propane-like structure exist and could potentially be adapted to degrade related tricarboxylic acids.
Assessment of Ecological Implications in Research Settings (e.g., Aquatic Environment)
Generally, simple carboxylic acids are considered to have low toxicity to aquatic organisms. For example, citric acid is classified as having low toxicity concern, with acute EC50 values for fish and invertebrates being greater than 1 mg/L. santos.com It is readily biodegradable and not expected to bioaccumulate. santos.com However, the toxicity of carboxylic acids can vary with their structure. Studies on several short-chain carboxylic acids (formic, acetic, propionic, butyric, and lactic) showed that their toxicity to various bacteria was generally lower with increasing molecular weight. nih.gov
In contrast, certain complex or halogenated carboxylic acids can be more persistent and toxic. Perfluorinated carboxylic acids (PFCAs), for instance, are environmentally persistent, and their toxicity to the aquatic oligochaete Tubifex tubifex was found to vary with carbon chain length, with C10 and C11 acids being the most toxic in the series tested. nih.gov Similarly, naphthenic acids, a complex mixture of alicyclic carboxylic acids found in oil sands process water, can persist in the water column and exhibit toxicity to aquatic life. nih.gov
Table 2: Aquatic Toxicity Data for Various Carboxylic Acids
| Compound/Class | Organism | Endpoint | Result | Reference |
|---|---|---|---|---|
| Citric Acid | Leuciscus idus melanotus (fish) | 48-hour LC50 | 440-760 mg/L | santos.com |
| Citric Acid | Lepomis macrochirus (fish) | 96-hour LC50 | >100 mg/L | santos.com |
| Formic Acid | Various bacteria | EC50 | Showed higher toxicity than longer-chain acids | nih.gov |
| Acetic Acid | Various bacteria | EC50 | Toxicity observed, varies by bacterial species | nih.gov |
| Perfluorocarboxylic Acids (C8-C12) | Tubifex tubifex (oligochaete) | ET50 | C10 and C11 acids were most toxic (ET50 = 25-47 min) | nih.gov |
| Naphthenic Acids | General aquatic organisms | Toxicity | Known to be toxic to aquatic life at high concentrations | nih.gov |
Role in Atmospheric Chemistry and Formation of Secondary Organic Aerosols (referencing related compounds)
Tricarboxylic acids can play a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA). SOA are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs) and have major impacts on air quality, climate, and human health. wikipedia.org
The formation of this compound itself in the atmosphere has not been explicitly documented, but extensive research on its saturated, methylated analog, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), has established it as a key tracer for SOA derived from biogenic sources. acs.orgcopernicus.org MBTCA is formed in the atmosphere from the gas-phase oxidation of pinonic acid, which is a major oxidation product of α-pinene, a VOC emitted in large quantities by coniferous trees. copernicus.org
The formation of MBTCA from pinonic acid occurs via OH-radical initiated reactions, illustrating that multi-generational chemistry can lead to the formation of highly oxidized, low-volatility compounds like tricarboxylic acids. copernicus.org These low-volatility products can then nucleate to form new particles or condense onto existing aerosol particles, contributing to the total mass of SOA. copernicus.org
Studies have determined key physical and chemical properties of MBTCA that influence its role in the atmosphere. It has a low saturation concentration ((1.8 ± 1.3) × 10⁻³ μg m⁻³) and a relatively high vaporization enthalpy (150 ± 15 kJ mol⁻¹), indicating it will exist almost exclusively in the particle phase under typical atmospheric conditions. acs.orgacs.org The atmospheric reactions of MBTCA with OH radicals lead to fragmentation and a decrease in the oxygen-to-carbon ratio of the aerosol, an important aspect of aerosol aging. acs.orgacs.org
Given the structural similarity, this compound, if formed in the atmosphere, would be expected to behave similarly to MBTCA. The presence of the double bond in this compound would make it highly reactive towards atmospheric oxidants like O₃ and NO₃ radicals, in addition to OH radicals. nih.gov Reactions of alkenes with these oxidants are known pathways for SOA formation, often leading to multifunctional products that contribute to aerosol mass. nih.gov The presence of three carboxyl groups would confer very low volatility, ensuring that if formed, it would efficiently partition to the aerosol phase, thus contributing to SOA loading.
Future Directions and Emerging Research Avenues for 3 Butene 1,2,3 Tricarboxylic Acid
Exploration of Unexplored Synthetic Routes and Green Chemistry Approaches
Current industrial synthesis of 3-Butene-1,2,3-tricarboxylic acid often relies on the reaction of acrylic acid esters with fumaric acid diesters, typically using phosphine-based catalysts in organic solvents. While established, this multi-step process presents opportunities for improvement in terms of sustainability and efficiency. Future research is poised to move beyond these conventional methods.
Emerging research avenues focus on "Green Chemistry" principles, which prioritize the use of less hazardous materials and more environmentally benign processes. youtube.com This includes the exploration of biocatalytic and chemo-enzymatic pathways. For instance, engineered microorganisms could potentially produce the acid or its precursors from renewable feedstocks, mirroring the successful bio-based production of related chemicals like succinic acid and 1,4-butanediol. chemarkconsulting.net Another promising direction is the use of solid acid catalysts or phase-transfer catalysis under ultrasonication, which could reduce waste and avoid the need for hazardous solvents and catalysts, as demonstrated in the synthesis of the related butane-1,2,3,4-tetracarboxylic acid. mdpi.org
| Aspect | Current Synthetic Method | Potential Future Green Approaches |
| Starting Materials | Acrylic acid esters, Fumaric acid diesters (Petrochemical-based) | Bio-based feedstocks (e.g., erythritol, glucose) chemarkconsulting.netrsc.org |
| Catalyst | Tricyclohexylphosphine (B42057) (Phosphine-based) | Biocatalysts (enzymes, whole cells), Solid acid catalysts |
| Solvent | Organic solvents | Water, Supercritical CO₂, or solvent-free conditions |
| Process | Multi-step batch processing | Continuous flow synthesis, Fermentation rsc.org |
| Key Advantages | Established, good purity | Reduced waste, renewable sources, improved safety, potential for lower energy consumption youtube.com |
Design and Synthesis of Novel Functional Materials Incorporating this compound Moieties
The trifunctional nature of this compound makes it an excellent monomer for creating cross-linked polymers and functional materials. specialchem.comspecialchem.com It is already utilized in specialized applications like dental cement resins, where it contributes to high-strength polymer networks. However, its potential is far from fully realized.
Future research will likely focus on designing and synthesizing a new generation of functional materials by incorporating this tricarboxylic acid moiety into various polymer backbones. By copolymerizing it with different monomers, researchers can precisely tailor the properties of the resulting materials. For example, incorporating it into polyesters or polyamides could yield materials with enhanced thermal stability, mechanical strength, and biodegradability, suitable for advanced coatings, adhesives, and biomedical applications. acs.org Drawing inspiration from analogous polycarboxylic acids, there is significant potential to use its derivatives in the manufacturing of heat-resistant polyimides, photosensitive materials, and functional polymeric membranes. mdpi.org
| Material Class | Potential Properties | Target Applications |
| Cross-linked Polyesters | High thermal stability, improved mechanical strength, tailored biodegradability. acs.org | Engineering plastics, high-performance composites, biomedical scaffolds. |
| Functional Polyimides | Heat-proof, acid-proof, excellent electrical insulation. mdpi.org | Electronics, aerospace components, wire enamels. |
| Hydrogels | High water absorption, stimuli-responsive behavior. | Drug delivery systems, tissue engineering, smart textiles. |
| Specialty Resins | Enhanced adhesion, chemical resistance. | Advanced coatings, high-strength adhesives, dental materials. |
Advanced Mechanistic Studies of Polymerization and Derivatization Reactions
While the utility of this compound in polymerization is known, a detailed understanding of the reaction mechanisms is still evolving. The presence of multiple reactive centers—three carboxyl groups and a double bond—leads to complex reaction kinetics, and its low reactivity can sometimes hinder polymerization efficiency.
Future work must involve advanced mechanistic studies to overcome these challenges. This includes:
Polymerization Kinetics: Utilizing in-situ spectroscopic techniques (e.g., NMR, FT-IR) and kinetic modeling to precisely map the reaction pathways of its homopolymerization and copolymerization. Understanding the competing reactions and the influence of each functional group will allow for the optimization of reaction conditions to achieve desired polymer structures and molecular weights.
Derivatization Strategies: Systematically exploring derivatization reactions beyond simple esterification is crucial. researchgate.net Research into selective reactions at one or two carboxyl groups while preserving the others would yield novel monomers for step-growth polymerization. Advanced methods for activating carboxylic acids, such as using carbodiimides or O-benzylhydroxylamine, could be optimized for this specific molecule to create a library of new derivatives like amides and anhydrides with unique functionalities. researchgate.netnih.gov
Deeper Investigation into the Biological Roles and Potential Therapeutic Applications of Derivatives
Initial assessments indicate that this compound possesses noteworthy biochemical properties and potential for therapeutic use. However, specific biological activities and mechanisms of action remain largely unexplored, especially when compared to its saturated analog, propane-1,2,3-tricarboxylic acid (tricarballylic acid), a known inhibitor of the Krebs cycle enzyme aconitase. wikipedia.orgdrugbank.com
This knowledge gap presents a significant opportunity for future research. A deeper investigation should focus on:
Enzyme Inhibition Studies: Screening this compound and its derivatives against a panel of enzymes, particularly those in key metabolic pathways like the TCA cycle. The presence of the double bond differentiates it from tricarballylic acid and may lead to unique inhibitory profiles. wikipedia.org
Synthesis of Bioactive Scaffolds: Using the molecule as a scaffold to synthesize more complex derivatives. For instance, its structure could be incorporated into novel triazole-based compounds, which are known to have a wide range of pharmacological activities, including uses in immuno-oncology. nih.gov
Metabolomic Profiling: Investigating how cells metabolize the compound and its derivatives to understand their stability, fate, and potential interactions within biological systems.
Computational Chemistry and Molecular Modeling for Predicting Reactivity and Properties
Computational chemistry and molecular modeling are powerful predictive tools that can accelerate the research and development process, saving significant time and resources. youtube.com For this compound, these methods can provide invaluable insights that are difficult to obtain through experimentation alone.
Future research should leverage computational approaches to:
Predict Reactivity: Employing quantum mechanics methods like Density Functional Theory (DFT) to calculate the reactivity of the different functional groups. This can help predict the most likely sites for chemical attack, understand reaction barriers, and guide the design of selective synthetic strategies.
Model Polymer Properties: Using molecular dynamics (MD) simulations to build virtual polymers incorporating the tricarboxylic acid monomer. These simulations can predict material properties such as glass transition temperature, mechanical modulus, and thermal stability, allowing for the in-silico design of new materials before they are synthesized in the lab. acs.org
Simulate Biological Interactions: Performing molecular docking and MD simulations to model how derivatives of the acid might bind to the active sites of target proteins. This can help identify promising candidates for drug development and explain their mechanism of action at the molecular level. drugbank.com
Development of Sustainable Production Methods for Industrial and Research Scale
Bridging the gap between laboratory-scale synthesis and large-scale industrial production requires the development of robust, cost-effective, and sustainable methods. The current reliance on multi-step, solvent-heavy processes is a bottleneck for wider adoption.
Future efforts must be directed towards creating scalable and green production routes:
Fermentation and Bioconversion: Developing engineered microbial strains (e.g., Clostridium autoethanogenum, E. coli) that can convert renewable feedstocks like glucose or syngas directly into this compound or its immediate precursors. This approach is at the forefront of sustainable chemical production for compounds like 2,3-butanediol. chemarkconsulting.netnih.gov
Continuous Flow Processing: Designing continuous flow reactor systems for the synthesis of the acid. As demonstrated for the production of 3-butene-1,2-diol (B138189) from erythritol, flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. rsc.org This would be beneficial for both large industrial runs and the on-demand synthesis required for research purposes.
Q & A
Q. What are the optimal synthetic routes for 3-Butene-1,2,3-tricarboxylic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via condensation reactions using diethyl fumarate and tricyclohexylphosphine. Key parameters include reaction temperature (80–100°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Kinetic studies (e.g., monitoring by TLC or HPLC) help optimize reaction time and intermediate stability.
Q. How can thermal decomposition pathways of this compound be analyzed experimentally?
Methodological Answer: Thermogravimetric analysis coupled with mass spectrometry (TG-MS) and differential scanning calorimetry (DSC) are used to study decomposition. Heating rates of 5–10°C/min under inert atmospheres (N₂ or Ar) reveal dehydration and decarboxylation steps. Comparative studies with cis/trans isomers (e.g., aconitic acids) help identify structural influences on thermal stability. Data interpretation includes identifying mass fragments (e.g., CO₂ loss at m/z = 44) and endothermic/exothermic peaks.
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
Methodological Answer: High-resolution NMR (¹H/¹³C) in deuterated solvents (e.g., D₂O or DMSO-d₆) identifies proton environments and confirms carboxylate group positions. IR spectroscopy (4000–400 cm⁻¹) verifies C=O stretching (~1700 cm⁻¹) and O-H vibrations (~2500–3500 cm⁻¹). X-ray crystallography (if crystalline) resolves bond angles and spatial arrangement, with refinement using software like SHELXL.
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into biomedical polymers, and how do structural modifications affect material properties?
Methodological Answer: Copolymerization with acrylic acid or itaconic acid (molar ratios 1:5 to 1:20) enhances crosslinking density in glass polyalkenoate cements (GPCs). Rheological studies (e.g., oscillatory shear tests) and compressive strength testing (ASTM F451-16) quantify improvements in mechanical stability. Neutralization degree (30–50% with NaOH) optimizes water absorption and setting time. FTIR-ATR monitors carboxylate ionization (shift from ~1700 to ~1550 cm⁻¹) during polymerization.
Q. How can computational and experimental methods be integrated to predict the biological activity of this compound analogs?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) against enzyme targets (e.g., β-lactamases) identifies binding motifs. Experimental validation via enzyme inhibition assays (IC₅₀ determination using nitrocefin hydrolysis) and X-ray crystallography of protein-ligand complexes (resolution <2.0 Å) confirms mechanistic hypotheses. Structure-activity relationships (SAR) guide functional group modifications, such as introducing amino groups for enhanced electrostatic interactions.
Q. What experimental approaches resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer: Phase solubility studies (e.g., shake-flask method) quantify solubility in binary solvent systems (e.g., ethanol/water). The modified Apelblat equation models temperature dependence (25–60°C), while Hansen solubility parameters predict solvent compatibility. Polarimetry and dynamic light scattering (DLS) assess aggregation behavior. Conflicting data may arise from polymorphic forms or impurities, necessitating HPLC purity checks.
Q. How do stereochemical variations (cis/trans isomerism) influence the reactivity of this compound in acid-base equilibria?
Methodological Answer: Potentiometric titrations (0.1 M KCl, 25°C) determine pKa values for each carboxyl group. Comparative studies with trans-aconitic acid (pKa₁=2.8, pKa₂=4.3, pKa₃=6.4) reveal steric and electronic effects. DFT calculations (B3LYP/6-311+G(d,p)) model proton dissociation energies. Cis isomers typically exhibit lower acidity due to intramolecular hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
